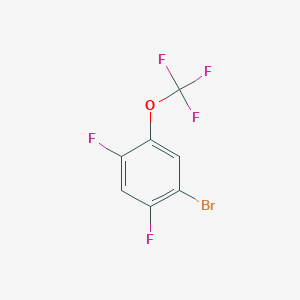
1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluoro-5-(trifluoromethoxy)benzene is reacted with a brominating agent in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, utilizing advanced equipment to ensure precise control over reaction conditions and yield optimization .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Coupling Reactions: This compound is also involved in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 2,4-difluoro-5-(trifluoromethoxy)aniline or 2,4-difluoro-5-(trifluoromethoxy)phenol.
Coupling Reactions: Products include biaryl compounds with various functional groups attached to the benzene ring.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets through its electrophilic bromine atom and electron-withdrawing fluorine and trifluoromethoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity .
Comparison with Similar Compounds
- 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both fluorine and trifluoromethoxy groups enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHXUGBRQNQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
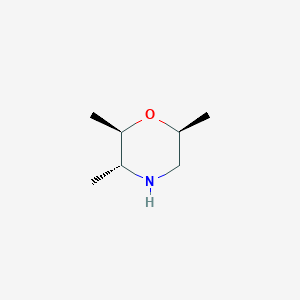
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
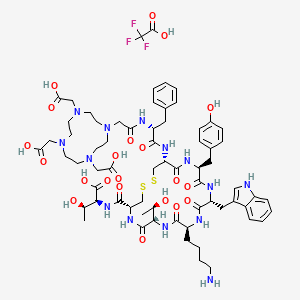
![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)

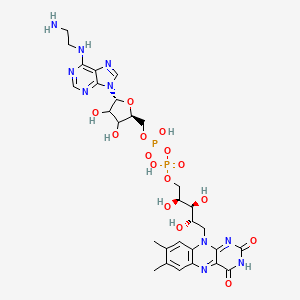
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

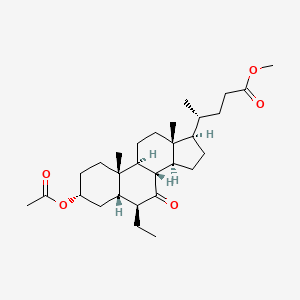
![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

